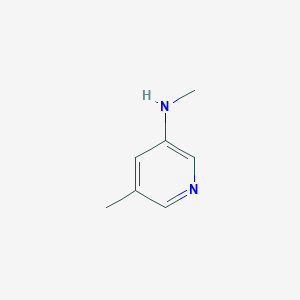

N,5-dimethylpyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

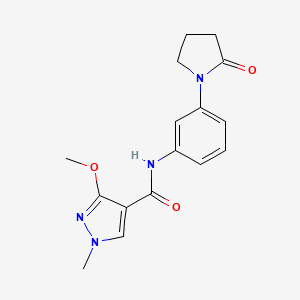

説明

N,5-dimethylpyridin-3-amine, also known as N,N-dimethyl-3-pyridinamine, is a chemical compound with the CAS Number: 18437-57-5 . It has a molecular weight of 122.17 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for N,5-dimethylpyridin-3-amine is 1S/C7H10N2/c1-9(2)7-4-3-5-8-6-7/h3-6H,1-2H3 . This indicates that the molecule consists of a pyridine ring with two methyl groups attached to one nitrogen atom and an amine group attached to the third carbon atom in the ring .Chemical Reactions Analysis

While specific chemical reactions involving N,5-dimethylpyridin-3-amine are not available, amines in general are known to undergo a variety of reactions, including elimination reactions to produce stable 3° amines .Physical And Chemical Properties Analysis

N,5-dimethylpyridin-3-amine is a liquid at room temperature . It has a molecular weight of 122.17 and is typically stored at temperatures between 2-8°C .科学的研究の応用

Ionic Liquids (ILs) Based on 3-DMAP

Ionic liquids (ILs) are environmentally friendly solvents and catalysts. Researchers have synthesized ILs based on 3-DMAP, which exhibit interesting properties:

- Thermal Stability Studies : Thermal studies (TGA, DTG, and DSC) reveal the stability of these ILs for temperature-dependent reactions .

Molecular Dynamics Simulations

Researchers have used molecular dynamics simulations to explore the structural and transport properties of 3-DMAP-based ILs. These simulations provide valuable insights into their behavior and stability .

Binding Energy Calculations

An MP2 method has been applied to evaluate the stability of 3-DMAP via binding energy calculations. This computational approach sheds light on the compound’s stability in various contexts .

Safety and Hazards

N,5-dimethylpyridin-3-amine is classified under GHS07 for safety . The hazard statements associated with it include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and getting it in eyes, on skin, or on clothing .

作用機序

Target of Action

N,5-dimethylpyridin-3-amine is a compound that is widely used in the synthesis of biologically active compounds of the pyridine series . It is of particular importance as it catalyzes numerous organic reactions . The primary targets of N,5-dimethylpyridin-3-amine are therefore the molecules and reactions that it catalyzes in the synthesis of these biologically active compounds.

Mode of Action

The mode of action of N,5-dimethylpyridin-3-amine involves its interaction with its targets in the synthesis of biologically active compounds. It acts as a catalyst, accelerating the rate of the reactions without being consumed in the process . This results in the efficient production of the desired biologically active compounds.

Biochemical Pathways

N,5-dimethylpyridin-3-amine affects the biochemical pathways involved in the synthesis of biologically active compounds of the pyridine series . By acting as a catalyst, it facilitates the reactions in these pathways, leading to the efficient production of the desired compounds. The downstream effects include the availability of these compounds for various biological functions and processes.

Result of Action

The molecular and cellular effects of the action of N,5-dimethylpyridin-3-amine are seen in the successful synthesis of biologically active compounds of the pyridine series . These compounds can then exert their effects at the molecular and cellular levels, contributing to various biological functions and processes.

Action Environment

The action, efficacy, and stability of N,5-dimethylpyridin-3-amine can be influenced by various environmental factors. For instance, the compound is converted to N,N-dimethylaminopyridines on heating in dimethylformamide via replacement of the trifluoromethanesulfonyloxy group . This reaction is accelerated under microwave irradiation . Therefore, factors such as temperature and the presence of other chemicals can affect the action of N,5-dimethylpyridin-3-amine.

特性

IUPAC Name |

N,5-dimethylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-3-7(8-2)5-9-4-6/h3-5,8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVSIROLDZAQMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,5-dimethylpyridin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2692970.png)

![4-Chloro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol](/img/structure/B2692971.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2692972.png)

![N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2692974.png)

![2,2-Difluoro-5-(2-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2692976.png)

![3-amino-N-[(4-methylphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2692977.png)

![4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692979.png)

![N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2692988.png)

![2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone](/img/structure/B2692990.png)